4-Bromobenzofuran-3(2H)-one
Overview
Description
4-Bromobenzofuran-3(2H)-one is a chemical compound . It is also known as 4-Bromobenzofuran-3-carbaldehyde .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, a palladium-catalyzed paraformaldehyde insertion has been used for the three-component synthesis of benzofurans . The substrates were synthesized following the literature procedures .Molecular Structure Analysis
The molecular formula of 4-Bromobenzofuran-3(2H)-one is C9H5BrO2 . Its molecular weight is 225.04 . Further analysis of its molecular structure can be found in the literature .Scientific Research Applications
Application 1: Synthesis of Benzofurans
- Summary of the Application: 4-Bromobenzofuran-3(2H)-one can be used in the synthesis of benzofurans, a type of organic compound. Benzofurans are important in research and industry because they are part of several bioactive compounds .
- Methods of Application or Experimental Procedures: In one method, a palladium-catalyzed paraformaldehyde insertion is used for the three-component synthesis of benzofurans . The process involves the use of 4-Bromobenzofuran-3(2H)-one as a substrate, which is then subjected to a series of chemical reactions to produce the desired benzofuran compounds .
- Results or Outcomes: The result of this process is the successful synthesis of benzofuran compounds. These compounds are characterized by 1H NMR, 13C NMR, MS and HRMS .
Application 2: Synthesis of N-Substituted Acrylamide Monomer
- Summary of the Application: “4-Bromobenzofuran-3(2H)-one” can be used in the synthesis of a novel benzofuran-based acrylamide monomer, specifically N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA) .
- Methods of Application or Experimental Procedures: The synthesis of BBFA involves reacting (3-Amino-benzofuran-2-yl)-(4-bromophenyl) methanone with acryloylchloride at 0–5°C . The chemical structure of BBFA is elucidated using Nuclear Magnetic Resonance (1H-NMR), Infrared (FT-IR), and UV-Visible spectrophotometry .
- Results or Outcomes: The synthesized BBFA monomer can be evaluated in many areas, from medicine to industry (such as textiles), owing to the presence of various active functional groups . Indeed, acrylamide copolymers are remarkable materials for polymer science and industry .
properties
IUPAC Name |
4-bromo-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGIMSDONVLDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670464 | |
Record name | 4-Bromo-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzofuran-3(2H)-one | |
CAS RN |
1020966-78-2 | |
Record name | 4-Bromo-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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